Methyl perfluoropentyl ether

Descripción general

Descripción

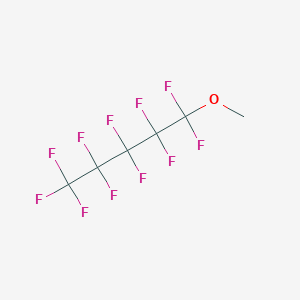

Methyl perfluoropentyl ether is a chemical compound with the IUPAC name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane . It has a molecular weight of 300.07 .

Molecular Structure Analysis

The molecular formula of Methyl perfluoropentyl ether is C6H3F11O . The InChI code for this compound is 1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3 .Chemical Reactions Analysis

Ethers, including Methyl perfluoropentyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl perfluoropentyl ether, focusing on six unique fields:

Emulsion Polymerization

Methyl perfluoropentyl ether is used as a surfactant in emulsion polymerization processes. Its unique fluorinated structure provides excellent thermal and chemical stability, making it ideal for creating stable emulsions. This application is particularly valuable in the production of fluoropolymers, which are used in various high-performance materials .

Handling Membrane Proteins

In biochemical research, Methyl perfluoropentyl ether is employed to handle membrane proteins. Its ability to stabilize these proteins without denaturing them is crucial for studying their structure and function. This application is essential for drug discovery and understanding cellular processes .

Leather Manufacture

The compound is also utilized in the leather industry. It acts as a finishing agent, providing water and stain resistance to leather products. This enhances the durability and longevity of leather goods, making them more suitable for various applications .

Cosmetic Formulations

Methyl perfluoropentyl ether is incorporated into cosmetic products as a lubricant and additive. Its properties help improve the texture and spreadability of creams and lotions, enhancing the user experience. Additionally, it provides a non-greasy feel, which is highly desirable in skincare products .

Anti-Fingerprint Solutions

In the electronics industry, this compound is used in anti-fingerprint coatings for screens and other surfaces. Its application helps maintain the clarity and cleanliness of displays, which is particularly important for touchscreens and other high-contact surfaces .

Chemical Product Manufacturing

Methyl perfluoropentyl ether serves as a diluent in various chemical formulations. Its stability and compatibility with other chemicals make it a valuable component in the manufacturing of specialized chemical products, including lubricants and coatings .

Mecanismo De Acción

Target of Action

Methyl perfluoropentyl ether is a type of ether, a class of organic compounds that react with strong nucleophiles . The primary targets of this compound are the fluoro-substituted methylene groups, which are acidic and react with strong nucleophiles .

Mode of Action

The mode of action of Methyl perfluoropentyl ether involves a series of reactions. A dinucleophile, which is also a strong base, first abstracts the acidic hydrogen, giving an anion on the backbone . This anion then eliminates a fluoride anion to generate double bonds . This process is part of the ether’s interaction with its targets, leading to changes in the compound’s structure .

Biochemical Pathways

The compound’s reactions suggest that it may influence pathways involving strong nucleophiles and bases . The elimination of a fluoride anion and the generation of double bonds could potentially affect various biochemical processes .

Pharmacokinetics

The compound’s molecular weight of 30007 g/mol suggest that it may have significant bioavailability.

Result of Action

The result of Methyl perfluoropentyl ether’s action is the formation of double bonds across the compound’s structure . This change could potentially influence the compound’s physical and chemical properties, including its reactivity and stability .

Action Environment

Methyl perfluoropentyl ether can be used at temperatures up to 160°C, but it decomposes at higher temperatures . It reacts with acids to produce inorganic acid salts, such as lithium fluoride, polymerized Methyl perfluoropentyl ether, and ester compounds containing chlorine or fluorine atoms . These reactions suggest that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of acids .

Direcciones Futuras

Per- and polyfluoroalkyl substances (PFAS), which include Methyl perfluoropentyl ether, are used in a wide range of applications and are of concern due to their high persistence and potential impacts on human and environmental health . Future directions may involve finding PFAS-free alternatives for various use categories .

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPBXYQMWDFSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11OCH3, C6H3F11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895412 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl perfluoropentyl ether | |

CAS RN |

181214-74-4 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3040200.png)

![(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde](/img/structure/B3040208.png)